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Curdlan polysaccharide -

Curdlan polysaccharide

Catalog Number: EVT-1507490
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Source

Curdlan is produced by specific bacteria, with Agrobacterium species being the most studied for its synthesis. These bacteria can utilize various carbon sources, including glucose, sucrose, and dextrin, to produce curdlan. The production process often involves fermentation techniques that optimize yield and quality.

Classification

Curdlan falls under the category of polysaccharides, specifically β-(1,3)-glucans. It is characterized as a neutral gel-forming polysaccharide due to its unique molecular structure and bonding patterns.

Synthesis Analysis

Methods

The synthesis of curdlan typically involves fermentation processes using specific strains of bacteria. For instance, a recombinant strain of Agrobacterium tumefaciens has been engineered to enhance curdlan production using dextrin as a carbon source. This strain demonstrated a significant yield of 66.7 g/L after 108 hours of fermentation .

Technical Details

The fermentation process requires careful control of several parameters:

  • Carbon Source: Dextrin has been shown to be effective compared to glucose or sucrose.
  • Temperature: Optimal fermentation usually occurs at around 30 °C.
  • pH Control: Initial pH adjustments are crucial for maximizing biomass and curdlan production.
  • Oxygen Levels: The concentration of dissolved oxygen influences the metabolic pathways involved in curdlan biosynthesis .
Molecular Structure Analysis

Structure

Curdlan consists of linear chains of D-glucose units linked by β-(1,3)-glycosidic bonds. Its average degree of polymerization is approximately 450, with molecular weights ranging from 5.3×1045.3\times 10^4 to 2.0×1062.0\times 10^6 Da depending on the production conditions .

Data

The general molecular formula for curdlan can be represented as (C6H10O5)n(C_6H_{10}O_5)_n, where nn indicates the number of glucosyl residues in the polymer chain. The structure allows for unique gelation properties when subjected to heat and subsequent cooling.

Chemical Reactions Analysis

Reactions

The production of curdlan involves several biochemical reactions:

  1. Phosphorylation: Glucose is phosphorylated into glucose-6-phosphate.
  2. Conversion: Glucose-6-phosphate is converted into glucose-1-phosphate.
  3. Synthesis: UDP-glucose is synthesized from glucose-1-phosphate, which then acts as a substrate for curdlan synthase, catalyzing the polymerization process .

Technical Details

The enzymatic pathway includes several key enzymes:

  • Hexokinase
  • Phosphoglucomutase
  • UDP-glucose pyrophosphorylase
  • Curdlan synthase

These enzymes facilitate the transformation of substrates into curdlan through a series of regulated steps within the bacterial cells.

Mechanism of Action

Process

The mechanism by which curdlan exerts its properties involves its ability to form gels upon heating and cooling cycles. This behavior is attributed to its molecular structure, which allows it to trap water and create a network that stabilizes food products or pharmaceuticals.

Data

Studies indicate that curdlan's gelation properties can be influenced by factors such as concentration, temperature, and the presence of ions or low molecular weight sugars . These interactions are critical in determining its functional applications in various industries.

Physical and Chemical Properties Analysis

Physical Properties

Curdlan exhibits unique physical properties:

  • Gel Strength: Varies based on concentration and processing conditions.
  • Viscosity: Affected by temperature and shear rates during processing.

Chemical Properties

Curdlan is stable under acidic conditions but can degrade in strongly alkaline environments. Its solubility characteristics change with temperature; it dissolves in alkaline solutions but precipitates when neutralized .

Applications

Curdlan's unique properties lend it to various scientific uses:

  • Food Industry: Utilized as a thickening agent and stabilizer in sauces, dressings, and dairy products.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and gel-forming abilities.
  • Pharmaceuticals: Employed in formulations requiring controlled release mechanisms or as an excipient in tablet formulations .
Introduction to Curdlan Polysaccharide

Historical Discovery and Nomenclature of Curdlan

Curdlan was first isolated in 1962 by microbiologist Tatsuro Harada and his team during studies of Alcaligenes faecalis var. myxogenes 10C3, a bacterium found in soil [5] [7]. The polysaccharide was formally named "curdlan" in 1966, deriving from the term "curdle" to describe its distinctive ability to form resilient gels upon heating aqueous suspensions [1] [3]. This thermogelling behavior distinguished it from other known microbial polysaccharides like dextran or xanthan gum. By 1989, curdlan gained regulatory approval for food use in Japan, Korea, and Taiwan, followed by U.S. FDA approval in 1996 (21 CFR §172.809) as a food additive for its gelling, stabilizing, and texturizing properties [1] [5]. Commercial production under trademarks like Pureglucan™ subsequently expanded, driven by applications in foods, pharmaceuticals, and biomaterials [5].

Structural Features and Chemical Composition of β-(1→3)-Glucans

Curdlan is a linear, unbranched homopolysaccharide composed exclusively of D-glucose residues linked via β-(1→3)-glycosidic bonds [1] [7]. Its chemical formula is (C₆H₁₀O₅)ₙ, with a degree of polymerization typically ranging from 135 to 455 glucose units [5] [9]. Key physicochemical characteristics include:

  • Molecular Weight: 5.3 × 10⁴ to 2.0 × 10⁶ Da, varying by microbial strain and fermentation conditions [1] [6].
  • Solubility: Insoluble in water and alcohols but soluble in dilute alkali (e.g., 0.25M NaOH) and dimethyl sulfoxide (DMSO) [3] [7].
  • Conformation: Forms a triple-helix structure stabilized by intra- and intermolecular hydrogen bonds. This helix can unwind to single chains under alkaline conditions (>0.2N NaOH) or heat, transitioning to random coils [7] [9].
  • Gelation: Exhibits unique thermogelling behavior:
  • Heating to 55–65°C forms a thermo-reversible, low-set gel (hydrogen-bonded single helices).
  • Heating above 80°C creates a thermo-irreversible, high-set gel (hydrophobically stabilized triple helices) [1] [6] [10].

Table 1: Structural and Physicochemical Properties of Curdlan

PropertyDescription
Chemical Formula(C₆H₁₀O₅)ₙ
Glycosidic Bondβ-(1→3)-D-glucose
Molecular Weight5.3 × 10⁴ – 2.0 × 10⁶ Da
SolubilityAlkaline solutions, DMSO; insoluble in water, ethanol
Gel TypesLow-set (thermo-reversible, <65°C); High-set (thermo-irreversible, >80°C)
Key IR Absorption890 cm⁻¹ (β-configuration)
Degree of Polymerization135–455

Taxonomic Classification of Curdlan-Producing Microorganisms

Curdlan biosynthesis is primarily associated with soil-dwelling bacteria, though some fungi and yeasts also produce structural variants. Taxonomically, producers belong to the following groups:

  • Bacteria:
  • Agrobacterium spp. (reclassified from Alcaligenes): Includes industrial strains ATCC 31749 and ATCC 31750, optimized for high-yield curdlan fermentation [3] [8].
  • Rhizobium spp.: R. trifolii J60 and R. niftal 600 produce branched β-(1→3,1→6)-glucans [2] [6].
  • Cellulomonas flavigena KU: Isolated from leaf litter, yields curdlan as an exopolysaccharide [2] [5].
  • Bacillus spp.: First reported in Bacillus cereus and Paenibacillus strains [6] [9].
  • Fungi/Yeasts:
  • Aureobasidium pullulan and Poria cocos synthesize β-(1→3)-glucans with minor branching [6] [9].

Curdlan production is triggered by nitrogen starvation in bacterial cultures. The biosynthetic pathway involves four key genes (crdA, crdS, crdC, crdR), with crdS encoding the β-1,3-glucan synthase catalytic subunit [5] [8]. Preliminary screening of producers uses aniline blue agar, where curdlan binds the dye to form fluorescent complexes [5] [8].

Table 2: Microbial Sources of Curdlan and Production Yields

Microbial SourceExample StrainsMaximum YieldStructural Features
Agrobacterium sp.ATCC 31749, ATCC 3175072 g/LLinear β-(1→3)-glucan
Rhizobium sp.R. trifolii J60, R. niftal 60038 g/LBranched β-(1→3,1→6)-glucan
Cellulomonas flavigenaKU strain25 g/LLinear β-(1→3)-glucan
Bacillus cereusSoil isolates18 g/LLinear β-(1→3)-glucan
Aureobasidium pullulanWild-type strains12 g/LBranched β-(1→3,1→6)-glucan

Recent patents focus on genetic engineering to enhance yield, such as CRISPR-mediated upregulation of crdS, and using agricultural waste (e.g., cassava starch hydrolysate) as low-cost substrates [5] [8].

Properties

Product Name

Curdlan polysaccharide

Molecular Formula

C23H38NO19Na

Synonyms

Linear β(1-3) linked D-glucose polymer

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